4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKOCVFNZHNPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the quinazolinone core[_{{{CITATION{{{2{Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro ...](https://journals.iucr.org/e/issues/2020/05/00/dj2002/dj2002.pdf). One common approach is the reaction of 2-mercaptoquinazolin-4(3H)-one with ethyl chloroacetate, followed by further modifications to introduce the sulfonamide group[{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Large-scale reactors and purification systems would be employed to handle the increased volume of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. Research indicates that certain derivatives exhibit IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, suggesting strong selectivity and efficacy in targeting cancer cells .
Antimicrobial Properties
The sulfonamide moiety is well-known for its antibacterial properties. Compounds similar to 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide have been evaluated for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is critical for bacterial replication and survival .
Antidiabetic Potential
In addition to its anticancer and antimicrobial applications, derivatives of this compound have been assessed for antidiabetic activity. Studies involving benzenesulfonamide derivatives demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic rat models, indicating potential for development as oral antidiabetic agents .
Case Studies
- Anticancer Study : A study conducted by Nemr et al. explored the efficacy of benzenesulfonamide derivatives against MDA-MB-231 breast cancer cells. The results indicated that specific compounds induced apoptosis significantly more than control groups, demonstrating their potential as therapeutic agents in cancer treatment .
- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of related sulfonamides against various bacterial strains. The findings revealed that certain derivatives exhibited strong antibacterial activity, supporting their use in treating infections caused by resistant bacteria .
Wirkmechanismus
The mechanism by which 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound's solubility and bioavailability, contributing to its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid
2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid
Uniqueness: 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group and the ethyl linker
Biologische Aktivität
4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds containing the quinazoline structure often exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The sulfonamide moiety may enhance the binding affinity to these enzymes, thereby modulating inflammatory responses.
Anti-inflammatory Activity
A study evaluated the COX-2 inhibitory activity of several sulfonamide derivatives, including 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide. The results demonstrated significant COX-2 inhibition at various concentrations. For instance, at a concentration of 20 μM, notable inhibition was observed, suggesting potential applications in treating inflammatory conditions .
Anticancer Properties
The compound's structure suggests it may also possess anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specific studies focusing on similar compounds have indicated that they can target multiple pathways involved in cancer proliferation and metastasis.
Case Study 1: COX-2 Inhibition
In a controlled study involving several novel quinazoline derivatives, it was found that compounds similar to 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide exhibited a maximum COX-2 inhibition rate of approximately 47.1% at a concentration of 20 μM. This highlights the compound's potential as an anti-inflammatory agent .
Case Study 2: Cardiovascular Effects
Research involving benzenesulfonamides has shown that certain derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, compounds structurally related to 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide demonstrated significant effects on lowering coronary resistance, indicating a possible role in cardiovascular therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Theoretical studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of similar sulfonamide derivatives. These studies suggest that while some derivatives exhibit favorable pharmacokinetic profiles, toxicity remains a concern that warrants further investigation .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzenesulfonamide, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via coupling anthranilic acid derivatives with 3-isothiocyanato-benzenesulfonamide under reflux in alcoholic solvents (e.g., ethanol or methanol). Key steps include:
- Reagent optimization : Use freshly synthesized 3-isothiocyanato-benzenesulfonamide to avoid side reactions.
- Temperature control : Reflux at 70–80°C for 6–8 hours ensures complete cyclization of the quinazolinone core.
- Yield improvement : Adjust stoichiometry (1:1.2 molar ratio of anthranilic acid to isothiocyanate) and use inert atmospheres (N₂) to prevent oxidation of the sulfanyl (-SH) group. Reported yields range from 68% to 85% under optimized conditions .
Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Answer:
- 1H/13C NMR : Use DMSO-d₆ as a solvent to resolve exchangeable protons (e.g., -NH₂, -SH). Key signals include:
- Quinazolinone C=O resonance at δ ~166 ppm (13C NMR).
- Sulfonamide protons as singlets at δ ~7.56 ppm (1H NMR).
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M−H]⁻ at m/z 360.0) and isotopic patterns for sulfur/chlorine atoms.
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How does the sulfanyl group influence the compound’s reactivity, and what strategies prevent undesired oxidation during synthesis?
Answer:
The sulfanyl (-SH) group is prone to oxidation, forming disulfides or sulfones. Mitigation strategies include:
- Protecting groups : Temporarily replace -SH with trityl or acetamidomethyl groups during synthesis.
- Reducing agents : Add catalytic amounts of dithiothreitol (DTT) to reaction mixtures.
- Reaction conditions : Use degassed solvents and inert atmospheres to minimize exposure to O₂. Post-synthesis, store compounds under argon at −20°C .
Advanced: What structural features of this compound correlate with its biological activity, and how can SAR studies be designed?
Answer:
- Key pharmacophores : The quinazolinone core and sulfonamide moiety are critical for enzyme inhibition (e.g., carbonic anhydrase).
- SAR strategies :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance binding affinity.
- Scaffold hopping : Compare activity with analogs like 3-(2-mercapto-6,7-dimethyl-4-oxoquinazolin-3-yl)benzenesulfonamide to assess steric effects.
- Assay design : Use in vitro enzyme inhibition assays (IC₅₀ determination) followed by in vivo pharmacokinetic profiling in rodent models .
Advanced: How can researchers assess the compound’s stability under physiological and storage conditions?
Answer:
- Physiological stability : Perform HPLC-based degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor half-life (t₁/₂) of the intact compound.
- Storage stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR/MS analysis to detect oxidation or hydrolysis products. Use lyophilization for long-term storage .
Advanced: What experimental designs are optimal for evaluating pharmacological efficacy while minimizing variability?
Answer:
- In vitro models : Use human cell lines (e.g., HEK293) with standardized protocols (e.g., MTT assays) and triplicate technical replicates.
- In vivo models : Employ randomized block designs with control groups (n ≥ 6) to account for inter-individual variability. Include positive controls (e.g., acetazolamide for carbonic anhydrase studies).
- Data normalization : Express results as fold-changes relative to baseline activity and apply ANOVA with post-hoc Tukey tests .
Advanced: How can environmental fate and transformation products of this compound be studied?
Answer:
- Fate studies : Use LC-MS/MS to track degradation in water/soil matrices under UV light or microbial action. Identify transformation products (e.g., sulfones) via high-resolution MS.
- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, following OECD guidelines. Calculate LC₅₀/EC₅₀ values and compare with baseline toxicity thresholds .
Advanced: How should contradictory data on biological activity be resolved methodologically?
Answer:
- Source analysis : Compare assay conditions (e.g., enzyme source, pH, temperature). For example, human vs. bovine carbonic anhydrase isoforms may yield divergent IC₅₀ values.
- Statistical reconciliation : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay robustness.
- Validation : Reproduce conflicting experiments with blinded protocols and standardized reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
